

# Application Note: Purification of **Ravtansine** Antibody-Drug Conjugates by Hydrophobic Interaction Chromatography

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## Compound of Interest

Compound Name: *Ravtansine*

Cat. No.: *B1676225*

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## Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cytotoxic effects of small molecule drugs. **Ravtansine**, a highly potent maytansinoid derivative, is a payload used in the development of ADCs for targeted cancer therapy. A critical quality attribute of ADCs is the drug-to-antibody ratio (DAR), which describes the average number of drug molecules conjugated to each antibody. The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.

Hydrophobic Interaction Chromatography (HIC) is a robust and widely used technique for the characterization and purification of ADCs.<sup>[1][2][3]</sup> The conjugation of hydrophobic payloads like **Ravtansine** to an mAb increases the overall hydrophobicity of the protein.<sup>[1][4]</sup> This property allows HIC to effectively separate different ADC species based on their DAR values, with higher DAR species exhibiting stronger retention on the HIC column.<sup>[5][6]</sup> This application note provides a detailed protocol for the purification of **Ravtansine** ADCs using HIC, enabling the isolation of specific DAR species for further analysis and development.

## Materials and Methods

### Materials

- ADC Sample: **Ravtansine** ADC mixture in a suitable buffer (e.g., PBS, pH 7.4)

- HIC Column: TSKgel Butyl-NPR, 4.6 mm ID x 10 cm, 2.5  $\mu$ m (or equivalent)
- Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
- Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0
- HPLC System: A biocompatible HPLC or UHPLC system equipped with a UV detector.
- Fraction Collector

## Experimental Protocol

A detailed, step-by-step protocol for the HIC purification of a **Ravtansine** ADC is provided below.

## Results and Discussion

The separation of **Ravtansine** ADC species is achieved by a decreasing salt gradient. At high salt concentrations, the hydrophobic regions of the ADC are exposed and interact with the hydrophobic stationary phase of the HIC column. As the salt concentration in the mobile phase decreases, the hydrophobic interactions weaken, and the ADC species elute in order of increasing hydrophobicity. The unconjugated mAb (DAR 0), being the least hydrophobic, elutes first, followed by the DAR 2, DAR 4, and higher DAR species.<sup>[5][7]</sup>

A typical chromatogram will show distinct peaks corresponding to each DAR species, allowing for their collection and subsequent analysis. The resolution between peaks is influenced by several factors, including the type of HIC resin, the salt and its concentration, the pH of the mobile phase, and the gradient steepness.<sup>[1][8]</sup> For cysteine-linked ADCs like those potentially utilizing **Ravtansine**, a distribution of DAR 0, 2, 4, 6, and 8 is often observed.<sup>[7]</sup>

The collected fractions can be analyzed by various methods, such as UV-Vis spectroscopy to determine the average DAR, and size exclusion chromatography (SEC) to assess aggregation levels. Mass spectrometry can also be coupled with HIC for definitive identification of the different ADC species.<sup>[9]</sup>

## Data Summary

The following table summarizes representative data from the HIC purification of a **Ravtansine** ADC.

Parameter	DAR 0	DAR 2	DAR 4	DAR 6	DAR 8
Retention Time (min)	5.2	8.9	12.1	14.8	16.5
Relative Peak Area (%)	10.5	35.2	40.8	12.1	1.4
Calculated Average DAR	\multicolumn{5}{c}{3.2}				
Purity by SEC (%)	>99	>99	>98	>97	>96
Recovery (%)	\multicolumn{5}{c}{>90}				

## Conclusion

Hydrophobic interaction chromatography is a powerful and effective technique for the purification and characterization of **Ravtansine** ADCs.<sup>[1][2]</sup> By optimizing the chromatographic conditions, it is possible to achieve baseline separation of different DAR species, enabling the isolation of highly pure ADC fractions. This detailed protocol and application note provide a solid foundation for researchers, scientists, and drug development professionals working on the purification and analysis of **Ravtansine**-based ADCs.

## Detailed Experimental Protocol: HIC Purification of Ravtansine ADCs

This protocol outlines the step-by-step procedure for the purification of a **Ravtansine** ADC using hydrophobic interaction chromatography.

### 1. Preparation of Mobile Phases

- Mobile Phase A (1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0):

- Dissolve the appropriate amount of dibasic and monobasic sodium phosphate in deionized water to make a 50 mM solution. Adjust the pH to 7.0.
- Slowly add ammonium sulfate to the phosphate buffer to a final concentration of 1.5 M. Ensure complete dissolution.
- Filter the buffer through a 0.22  $\mu\text{m}$  filter.
- Mobile Phase B (50 mM Sodium Phosphate, pH 7.0):
  - Dissolve the appropriate amount of dibasic and monobasic sodium phosphate in deionized water to make a 50 mM solution. Adjust the pH to 7.0.
  - Filter the buffer through a 0.22  $\mu\text{m}$  filter.

## 2. Sample Preparation

- Thaw the **Ravtansine** ADC sample on ice.
- If necessary, dilute the sample with Mobile Phase A to a suitable concentration (e.g., 1-5 mg/mL). The final ammonium sulfate concentration in the sample should be similar to the starting condition of the gradient to ensure binding to the column.

## 3. HPLC System and Column Equilibration

- Set up the HPLC system with the TSKgel Butyl-NPR column.
- Equilibrate the column with 100% Mobile Phase A at a flow rate of 0.8 mL/min for at least 10 column volumes, or until the baseline is stable.

## 4. Chromatographic Separation

- Inject the prepared **Ravtansine** ADC sample onto the equilibrated column.
- Run a linear gradient from 0% Mobile Phase B to 100% Mobile Phase B over 20 minutes.
- Monitor the elution profile at 280 nm.
- A typical gradient profile is as follows:

Time (min)	% Mobile Phase A	% Mobile Phase B	Flow Rate (mL/min)
0	100	0	0.8
20	0	100	0.8
25	0	100	0.8
26	100	0	0.8

| 30 | 100 | 0 | 0.8 |

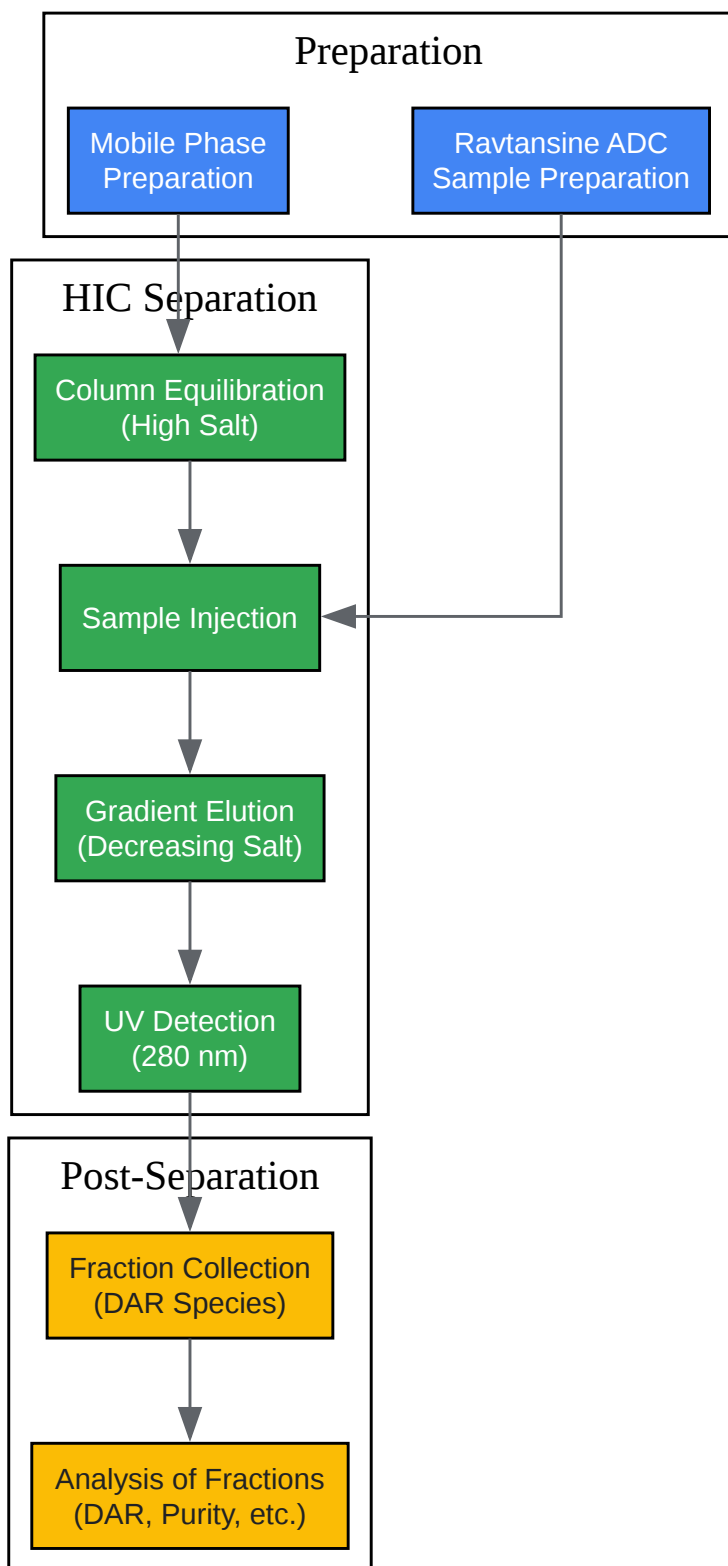
#### 5. Fraction Collection

- Collect fractions corresponding to the different peaks observed in the chromatogram using a fraction collector.

#### 6. Column Cleaning and Storage

- After the final run, wash the column with 100% Mobile Phase B for 5 column volumes.
- Wash the column with deionized water for 5 column volumes.
- Store the column in a suitable storage solution (e.g., 20% ethanol) as recommended by the manufacturer.

## Visual Representations



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## References

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